
S-Propyl N,N-diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Propyl N,N-diethyldithiocarbamate is a sulfur-containing organic compound that is part of the dithiocarbamate family. Dithiocarbamates are known for their wide range of applications, including use as pesticides, in industrial processes, and as therapeutic agents. They are characterized by the presence of a thiocarbonyl group (C=S) and are often involved in biochemical processes and interactions with proteins .
Synthesis Analysis
The synthesis of dithiocarbamate compounds can be complex, involving multiple steps and various starting materials. For example, a novel synthetic route for S-tert-alkyl-N,N-alkoxycarbonylalkyldithiocarbamates involves reacting S-(1,4-phenylenebis(propane-2,2-diyl)) bis(N-methyldithiocarbamate) with alkyl chloroformates at low temperatures . Although this does not directly describe the synthesis of this compound, it provides insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of dithiocarbamates is crucial for their biological relevance and chemical reactivity. Studies involving conformational and vibrational spectroscopic investigations of similar dithiocarbamate molecules, such as N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate, have predicted low lying energy structures and provided detailed insights into their electronic and thermodynamic properties using quantum chemical calculations . These findings can be extrapolated to understand the molecular structure of this compound.
Chemical Reactions Analysis
Dithiocarbamates can undergo various chemical reactions, including decomposition to release carbon disulfide (CS2) and the parent amine. N,N-Diethyldithiocarbamate, for instance, has been shown to covalently cross-link proteins through the formation of bis(thiocarbamoyl) disulfide, dithiocarbamate ester, and thiourea structures under physiological conditions . This reactivity is significant as it can lead to toxicological effects, such as neuropathy, due to the covalent modification of proteins.
Physical and Chemical Properties Analysis
The physical and chemical properties of dithiocarbamates are closely related to their molecular structure. Vibrational spectroscopy, such as FTIR, is often used to study these properties and has been employed to analyze the structure of related dithiocarbamate compounds . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques by predicting vibrational frequencies and analyzing the stability of electronic structures through natural bond orbital (NBO) analysis . These methods can be used to assess the properties of this compound.
Aplicaciones Científicas De Investigación
Antioxidant and Radioprotective Abilities
One significant application of dithiocarbamates is their antioxidant and radioprotective abilities. A study has shown that Diethyldithiocarbamate (DDTC), a related compound, at certain concentrations, can reduce free radicals and protect against DNA and membrane damage induced by gamma-radiation. This suggests potential for DDTC as a radioprotector in clinical settings to mitigate radiation-induced damage (Gandhi & Nair, 2004).
Corrosion Inhibition
Dithiocarbamates have also found application in the field of corrosion inhibition. Sodium diethyldithiocarbamate (DDTC) has been studied for its ability to form self-assembled monolayers on metal surfaces, offering significant protection against corrosion. In one study, DDTC showed an inhibition efficiency of up to 99% for copper corrosion in a sodium chloride solution, emphasizing its potential in materials science and engineering (Liao et al., 2011).
Wastewater Treatment
The use of dithiocarbamates extends into environmental science, particularly in wastewater treatment. For instance, DDTC has been used as a trapping agent in the treatment of copper-electroplating wastewater, demonstrating a high efficiency in copper removal, which could have significant environmental benefits (Li et al., 2000).
Electrochemical Applications
In the field of electrochemistry, DDTC has been investigated as a corrosion inhibitor for aluminum alloy in saline solutions. Studies indicate that DDTC can effectively prevent pitting corrosion, forming a protective organic film on the metal surface. This highlights its potential application in protecting metals in corrosive environments (Mohammadi et al., 2020).
Novel Material Synthesis
Furthermore, dithiocarbamates have been utilized in material science for the synthesis of novel materials. For example, the thermodecomposition of a single-source precursor based on a dithiocarbamate compound has been used to create ultralarge SnS rectangular nanosheets, showcasing excellent electrochemical properties for potential application in lithium-ion batteries (Zhang et al., 2011).
Mecanismo De Acción
Target of Action
S-Propyl N,N-diethyldithiocarbamate (SPDDC) is a type of dithiocarbamate (DTC) compound . DTCs are known for their high reactivity with thiol groups and metal binding abilities . These properties allow them to interact with various targets, including enzymes containing thiol groups .
Mode of Action
The mode of action of SPDDC involves its interaction with its targets through its metal binding abilities and high reactivity with thiol groups . This interaction can lead to changes in the function of the target, such as enzyme inhibition .
Biochemical Pathways
Given the general properties of dtcs, it can be inferred that spddc may affect pathways involving enzymes with thiol groups .
Action Environment
The action, efficacy, and stability of SPDDC can be influenced by various environmental factors. For instance, in a tribological application, the performance of SPDDC was found to be enhanced when added at a low concentration (<3%) to lithium complex grease .
Direcciones Futuras
Dithiocarbamates have been utilized in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases. They have also found application as anticancer, antimicrobial, medical imaging, and anti-inflammatory agents . Moreover, they have been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . The various ways in which they have been employed in the synthesis of other compounds are also being explored . Finally, their use in agriculture and the remediation of heavy metals are areas of ongoing research .
Propiedades
IUPAC Name |
propyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSAGHQOEYPLQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)


![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
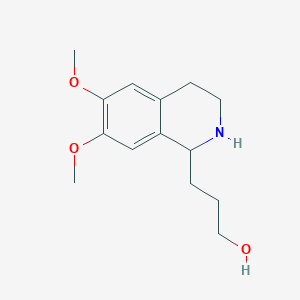

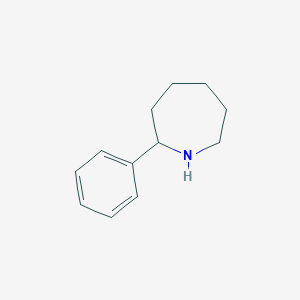
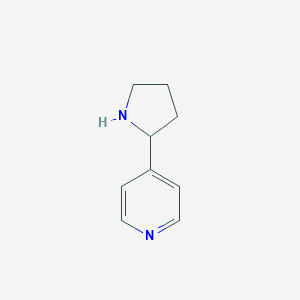
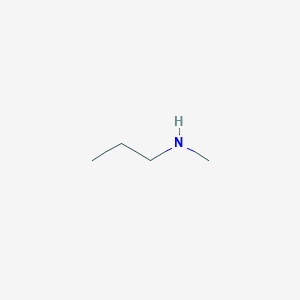
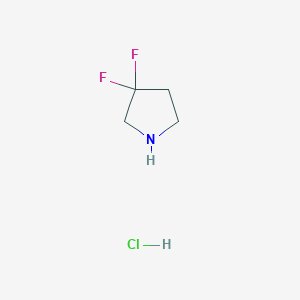
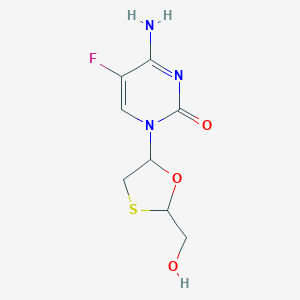

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)